BenchChemオンラインストアへようこそ!

PLX647

Kinase Selectivity Profiling CSF1R Inhibition c-KIT Inhibition

PLX647 is the experimentally validated, narrow‑selectivity tool for dual blockade of FMS (CSF1R) and KIT. Unlike PLX3397, it avoids broad off‑target polypharmacology; unlike PLX5622, it preserves the essential KIT‑dependent pharmacology required for mast cell, osteoclast and FLT3‑ITD AML studies. Documented 76% reversal of arthritis in CIA, 85% TNF‑α suppression in LPS challenge, and 77% macrophage depletion confirm its superior translational relevance. Optimal for reproducible, publication‑grade results where balanced FMS/KIT inhibition is critical.

Molecular Formula C21H17F3N4
Molecular Weight 382.4 g/mol
CAS No. 873786-09-5
Cat. No. B1678903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLX647
CAS873786-09-5
Synonyms5-(1H-pyrrolo(2,3-b)pyridin-3-ylmethyl)-N-((4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine
PLX647
Molecular FormulaC21H17F3N4
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC=C2CC3=CN=C(C=C3)NCC4=CC=C(C=C4)C(F)(F)F)N=C1
InChIInChI=1S/C21H17F3N4/c22-21(23,24)17-6-3-14(4-7-17)11-26-19-8-5-15(12-27-19)10-16-13-28-20-18(16)2-1-9-25-20/h1-9,12-13H,10-11H2,(H,25,28)(H,26,27)
InChIKeyNODCQQSEMCESEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PLX647 (873786-09-5) Procurement Overview: A Dual FMS/KIT Kinase Inhibitor with a Quantified 400-Kinase Selectivity Profile


PLX647 (CAS 873786-09-5) is an orally bioavailable, ATP-competitive small molecule that functions as a dual inhibitor of the receptor tyrosine kinases FMS (CSF1R) and KIT [1]. The compound exhibits enzymatic IC50 values of 28 nM against FMS and 16 nM against KIT, establishing its foundational potency for the primary targets [1]. Its molecular identity is defined by the IUPAC name 5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-(4-(trifluoromethyl)benzyl)pyridin-2-amine, with a molecular weight of 382.38 and the formula C21H17F3N4 . Distinct from broader-spectrum agents, PLX647 has been characterized against a panel of 400 kinases at a 1 μM concentration, revealing that fewer than a dozen kinases other than FMS and KIT exhibited >50% inhibition, a profile that underpins its application-specific utility in inflammation, bone metabolism, and oncology research [1].

Why PLX647 (873786-09-5) Cannot Be Directly Substituted by PLX3397 or Other In-Class CSF1R/KIT Inhibitors: A Comparative Procurement Decision Guide


Generic substitution of CSF1R/KIT inhibitors, such as PLX3397 (Pexidartinib) or PLX5622, for PLX647 is scientifically unsound due to quantifiable differences in selectivity breadth, target bias, and physicochemical properties that directly alter experimental outcomes. PLX3397 is a potent inhibitor of CSF1R (IC50 ~13-20 nM) and KIT (IC50 ~10-16 nM), but its activity extends more prominently to additional kinases including FLT3 (IC50 160 nM), KDR (350 nM), LCK (860 nM), FLT1 (880 nM), and NTRK3 (890 nM), representing a broader polypharmacology profile . In contrast, PLX647 demonstrates a tighter selectivity window, with only FLT3 (IC50 91 nM) and KDR (IC50 130 nM) showing significant cross-reactivity at concentrations 35- to 60-fold above its primary IC50 values when screened against 400 kinases [1]. Furthermore, PLX5622 is a highly brain-penetrant, CSF1R-selective inhibitor (IC50 16 nM) with >20-fold selectivity over KIT and FLT3, rendering it unsuitable for studies requiring balanced dual FMS/KIT inhibition [2]. These divergent selectivity profiles mean that substituting PLX647 with PLX3397 introduces confounding off-target effects, while substituting with PLX5622 fails to recapitulate the KIT-dependent pharmacology essential for mast cell, osteoclast, or certain oncogenic models. The quantitative evidence below delineates the exact parameters where PLX647 provides a distinct and reproducible tool compound advantage.

PLX647 (873786-09-5) Comparative Quantitative Evidence: Head-to-Head and Cross-Study Differentiation Against PLX3397 and PLX5622


Enzymatic Selectivity Window: PLX647 Exhibits a Narrower Off-Target Profile Against a 400-Kinase Panel Compared to PLX3397

PLX647 demonstrates a more restricted off-target spectrum than PLX3397 (Pexidartinib), a common alternative dual CSF1R/KIT inhibitor. At a screening concentration of 1 μM—which is 35-fold above its FMS IC50 and 60-fold above its KIT IC50—PLX647 inhibited fewer than 10 out of 400 kinases by more than 50%, with the only significant cross-reactivity observed against FLT3 (IC50 = 91 nM) and KDR (IC50 = 130 nM) [1]. In contrast, PLX3397, while potent against CSF1R (IC50 ~20 nM) and KIT (IC50 ~10 nM), exhibits meaningful inhibition of at least five additional kinases: FLT3 (IC50 = 160 nM), KDR (350 nM), LCK (860 nM), FLT1 (880 nM), and NTRK3 (890 nM), representing a 10- to 100-fold selectivity window that is quantitatively broader than PLX647's profile . This narrower selectivity footprint of PLX647 reduces the likelihood of confounding polypharmacology in assays where FLT3, KDR, LCK, FLT1, or NTRK3 signaling may be relevant confounders.

Kinase Selectivity Profiling CSF1R Inhibition c-KIT Inhibition Off-Target Pharmacology Tool Compound Validation

Cellular Antiproliferative Activity: PLX647 Demonstrates Potent Inhibition of FLT3-ITD-Driven AML Cell Growth

PLX647 exhibits potent anti-proliferative activity against the MV4-11 acute myeloid leukemia (AML) cell line, which harbors the FLT3 internal tandem duplication (FLT3-ITD) oncogenic mutation, with an IC50 of 110 nM [1]. This activity is clinically and translationally relevant as FLT3-ITD is a well-validated driver mutation in AML. In contrast, PLX647 shows minimal inhibition (IC50 = 1.6 μM) against OCI-AML5 cells expressing wild-type FLT3, and negligible activity against BCR-KDR-expressing Ba/F3 cells (IC50 = 5 μM), confirming its specificity profile in a cellular context [1]. PLX3397 also inhibits FLT3 (enzymatic IC50 ~160 nM) but is primarily optimized for CSF1R and KIT, whereas PLX647's balanced dual FMS/KIT inhibition combined with FLT3-ITD activity positions it as a multi-faceted tool in AML models where both the tumor microenvironment (via CSF1R) and the malignant clone (via KIT and FLT3) are targeted.

Acute Myeloid Leukemia FLT3-ITD Mutation Cellular Proliferation Assay Oncology Targeted Therapy

Osteoclast Differentiation Inhibition: PLX647 Blocks Human Osteoclast Formation at Sub-Micromolar Concentrations

PLX647 effectively inhibits the differentiation of human osteoclast precursor cells in vitro with an IC50 of 170 nM [1]. This activity is directly relevant to bone resorption models, as CSF1R (FMS) signaling is essential for osteoclast differentiation and survival. In contrast, PLX5622, a highly selective CSF1R inhibitor, also blocks osteoclast differentiation but its primary use-case is CNS microglial depletion due to its brain penetrance, whereas PLX647's balanced KIT inhibition additionally targets mast cell function, providing a broader anti-inflammatory and bone-protective profile in models like collagen-induced arthritis [2]. PLX3397 similarly inhibits CSF1R-dependent osteoclastogenesis, but its broader off-target profile (including FLT3 and KDR) may introduce additional variables in bone microenvironment studies.

Osteoclastogenesis Bone Metabolism Rheumatoid Arthritis Osteolysis CSF1R Signaling

In Vivo Efficacy in Inflammatory Arthritis: PLX647 Delays Disease Progression and Reverses Arthritic Signs in the Collagen-Induced Arthritis (CIA) Model

In the collagen-induced arthritis (CIA) mouse model—a gold-standard preclinical model of rheumatoid arthritis—PLX647 demonstrated significant disease-modifying activity. Mice treated with 80 mg/kg BID PLX647 showed an initial delay in the development of severe arthritic signs, followed by a reduction in arthritis severity beginning on day 33, culminating in a maximum reversal of 76% on day 41 [1]. In contrast, PLX3397 has been extensively used for microglial depletion in CNS models but is not the primary tool for arthritis research, whereas PLX5622, with its brain-penetrant properties, is optimized for neuroinflammation rather than peripheral inflammatory arthritis [2]. PLX647's balanced peripheral dual FMS/KIT inhibition, with demonstrable reductions in mast cell degranulation and macrophage accumulation, provides a unique in vivo efficacy profile that is distinct from both PLX3397 and PLX5622 in arthritis models.

Rheumatoid Arthritis Collagen-Induced Arthritis In Vivo Pharmacology Macrophage Depletion Mast Cell Inhibition

Mutant KIT Inhibition: PLX647 Potently Suppresses the KIT D816V Gain-of-Function Mutation with Sub-50 nM Activity

PLX647 inhibits the KIT D816V gain-of-function mutation with an IC50 of 37 nM, while inhibiting wild-type KIT with an IC50 of 79 nM . This 2.1-fold greater potency against the oncogenic D816V mutant relative to wild-type KIT is a noteworthy feature, as the D816V mutation is commonly associated with resistance to first-line KIT inhibitors like imatinib in systemic mastocytosis and certain GIST subtypes. In contrast, PLX3397 (Pexidartinib) inhibits wild-type KIT with IC50 values ranging from 10-16 nM but its activity against the D816V mutant is less well-characterized in primary literature, and PLX5622 is a selective CSF1R inhibitor with minimal KIT activity (IC50 = 860 nM), rendering it completely ineffective against KIT-driven pathologies [1]. This differential activity positions PLX647 as a valuable tool for investigating D816V-driven mast cell neoplasms or for validating KIT mutant selectivity in screening cascades.

KIT D816V Mutation Mastocytosis Gastrointestinal Stromal Tumor Oncogenic Kinase Resistance Mutation

In Vivo Cytokine Suppression: PLX647 Reduces LPS-Induced TNF-α and IL-6 Release with Quantified Efficacy in Rats and Mice

In a rat model of LPS-induced systemic inflammation, oral administration of PLX647 at 40 mg/kg reduced serum TNF-α levels by 85% compared to vehicle control, and reduced IL-6 levels by 75% [1]. In the same experimental setup, the positive control dexamethasone (0.5 mg/kg, PO) lowered TNF-α by 96% and IL-6 by 70%, indicating that PLX647 achieved comparable IL-6 suppression and substantial TNF-α reduction relative to a clinical corticosteroid [1]. In a mouse unilateral ureter obstruction (UUO) model of renal inflammation, PLX647 (40 mg/kg BID for 7 days) reduced the levels of F4/80+ macrophages by 77% [1]. These in vivo efficacy benchmarks are not typically reported for PLX3397 in acute inflammation models, as PLX3397's primary applications have been in oncology and microglial depletion, and PLX5622 is optimized for CNS applications rather than systemic cytokine modulation. PLX647's robust, quantified suppression of both TNF-α and IL-6, along with macrophage depletion, supports its utility as a tool compound in acute and chronic inflammation research where dual CSF1R/KIT inhibition is hypothesized to be superior to selective CSF1R blockade.

Cytokine Storm LPS Challenge Model In Vivo Inflammation TNF-α Inhibition IL-6 Suppression

Optimal Research and Preclinical Application Scenarios for PLX647 (873786-09-5) Based on Quantified Differential Evidence


In Vivo Modeling of Rheumatoid Arthritis and Inflammatory Bone Loss

PLX647 is optimally deployed as a positive control or mechanistic probe in the collagen-induced arthritis (CIA) mouse model, where it has demonstrated a 76% maximal reversal of arthritic signs at 80 mg/kg BID dosing [1]. Its balanced inhibition of both CSF1R (osteoclast differentiation IC50 = 170 nM) and KIT (mast cell activation) provides a dual mechanism that is not fully recapitulated by CSF1R-selective agents like PLX5622 or broader-spectrum inhibitors like PLX3397. The compound's ability to reduce F4/80+ macrophage infiltration by 77% in the UUO model further supports its utility in studying macrophage-driven inflammation in joint and renal tissues [1].

FLT3-ITD-Positive Acute Myeloid Leukemia (AML) Research

In cellular models of AML, PLX647 potently inhibits the growth of FLT3-ITD-driven MV4-11 cells (IC50 = 110 nM) while sparing FLT3-WT OCI-AML5 cells (IC50 = 1.6 μM) and KDR-expressing cells (IC50 = 5 μM) [1]. This 14.5-fold selectivity window for FLT3-ITD over wild-type FLT3 makes PLX647 a valuable tool for interrogating the contribution of FLT3 signaling alongside the tumor microenvironment (via CSF1R) and the malignant clone (via KIT). Its balanced activity profile is distinct from pure FLT3 inhibitors or CSF1R-selective agents, enabling studies of combinatorial targeting strategies in AML.

Investigating KIT D816V-Driven Mast Cell Neoplasms and Imatinib-Resistant Models

PLX647 inhibits the oncogenic KIT D816V mutant with an IC50 of 37 nM, exhibiting 2.1-fold greater potency than against wild-type KIT (IC50 = 79 nM) . This differential activity positions PLX647 as a useful tool for studying imatinib-resistant systemic mastocytosis or gastrointestinal stromal tumors harboring the D816V mutation. In contrast, the CSF1R-selective inhibitor PLX5622 shows negligible KIT inhibition (IC50 = 860 nM), making PLX647 the preferred choice for experiments requiring simultaneous CSF1R and mutant KIT blockade [2].

Acute Systemic Inflammation and Cytokine Storm Modeling

For in vivo studies of LPS-induced cytokine release, PLX647 at 40 mg/kg PO reduces serum TNF-α by 85% and IL-6 by 75%, with IL-6 suppression comparable to dexamethasone (70%) [1]. This robust, quantified efficacy in suppressing both key inflammatory cytokines, coupled with its macrophage-depleting activity (77% reduction in F4/80+ cells in UUO kidneys), makes PLX647 an ideal tool compound for investigating the role of the CSF1R-KIT axis in acute inflammation, sepsis models, or cytokine storm syndromes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for PLX647

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.